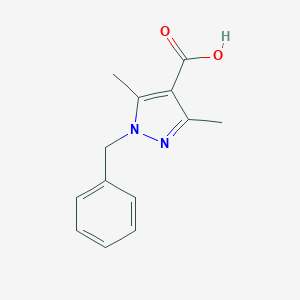

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

Il s'agit d'un agoniste puissant et sélectif du récepteur 5-HT1B, avec une affinité plus faible pour les trois sous-types de récepteurs 5-HT2 . Ce composé est principalement utilisé dans la recherche scientifique pour étudier le rôle du récepteur 5-HT1B dans divers processus, notamment la perception de la douleur et le cycle veille-sommeil .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du CGS-12066 implique la réaction de la 4-méthylpipérazine avec la 7-(trifluorométhyl)pyrrolo[1,2-a]quinoxaline. La réaction est généralement effectuée dans des conditions contrôlées pour assurer la formation du produit souhaité . Les conditions de réaction incluent souvent l'utilisation de solvants tels que l'éthanol ou l'eau, et la réaction est généralement conduite à des températures élevées pour faciliter la formation du composé .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle du CGS-12066 ne soient pas largement documentées, l'approche générale consiste à mettre à l'échelle le processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, afin de maximiser le rendement et la pureté. La production industrielle peut également impliquer des étapes de purification supplémentaires, telles que la recristallisation ou la chromatographie, pour s'assurer que le composé répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions

Le CGS-12066 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le CGS-12066 comprennent les agents oxydants (par exemple, le peroxyde d'hydrogène), les agents réducteurs (par exemple, le borohydrure de sodium) et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de réaction impliquent généralement des températures et des pressions contrôlées pour assurer le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés du CGS-12066, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués .

Applications de la recherche scientifique

Le CGS-12066 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé de référence dans l'étude des agonistes du récepteur 5-HT1B.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant le récepteur 5-HT1B.

Mécanisme d'action

Le CGS-12066 exerce ses effets en agissant comme un agoniste sélectif du récepteur 5-HT1B. Ce récepteur est un sous-type du récepteur de la sérotonine, qui joue un rôle crucial dans la régulation de divers processus physiologiques. En se liant au récepteur 5-HT1B, le CGS-12066 module l'activité de la sérotonine, influençant des processus tels que la perception de la douleur, la régulation de l'humeur et le cycle veille-sommeil . Les cibles moléculaires et les voies impliquées incluent l'activation des récepteurs couplés aux protéines G, conduisant à des événements de signalisation en aval qui médiatisent les effets du composé .

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been investigated for its potential therapeutic effects, particularly related to the 5-HT1B receptor. This receptor is implicated in several physiological processes, including pain perception and mood regulation. The compound has been studied as a reference in the development of 5-HT1B receptor agonists, which could lead to novel treatments for migraines and depression .

Case Study: Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells. These compounds were found to disrupt autophagic flux and inhibit mTORC1 activity, suggesting a novel mechanism for anticancer action .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various chemical modifications that can lead to the development of new materials with specific properties.

Synthetic Routes

The synthesis of this compound typically involves:

- Starting materials : 3,5-dimethylpyrazole and benzyl chloride.

- Reaction conditions : Conducted under controlled temperatures with bases like sodium hydride or potassium carbonate in solvents such as dichloromethane or toluene.

Material Science

In material science, this compound has potential applications due to its unique electronic properties. Research is ongoing into how these properties can be harnessed for developing advanced materials used in electronics and photonics.

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Development of 5-HT1B receptor agonists | Potential treatments for migraines and depression |

| Organic Synthesis | Intermediate for complex heterocycles | Various synthetic routes established |

| Material Science | Development of electronic and optical materials | Exploiting unique electronic properties |

| Anticancer Research | Antiproliferative activity against cancer cell lines | Disruption of autophagic flux; inhibition of mTORC1 activity |

Mécanisme D'action

CGS-12066 exerts its effects by acting as a selective agonist for the 5-HT1B receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating various physiological processes. By binding to the 5-HT1B receptor, CGS-12066 modulates the activity of serotonin, influencing processes such as pain perception, mood regulation, and the sleep-wake cycle . The molecular targets and pathways involved include the activation of G-protein-coupled receptors, leading to downstream signaling events that mediate the compound’s effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Sumatriptan : Un autre agoniste du récepteur 5-HT1B utilisé dans le traitement des migraines.

Zolmitriptan : Un agoniste sélectif du récepteur 5-HT1B/1D également utilisé pour le traitement des migraines.

Rizatriptan : Similaire au sumatriptan et au zolmitriptan, il cible les récepteurs 5-HT1B/1D pour soulager les migraines.

Unicité du CGS-12066

Le CGS-12066 est unique en raison de sa forte sélectivité pour le récepteur 5-HT1B, avec une affinité significativement plus faible pour les autres sous-types de récepteurs de la sérotonine. Cette sélectivité en fait un outil précieux dans la recherche pour étudier le rôle spécifique du récepteur 5-HT1B sans interférence significative d'autres sous-types de récepteurs .

Activité Biologique

1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring with a benzyl group and two methyl substituents. Its molecular formula is C13H14N2O2. The presence of the carboxylic acid functional group enhances its reactivity and solubility in biological systems, making it a versatile scaffold for drug development.

Research indicates that derivatives of 1-benzyl-3,5-dimethyl-1H-pyrazole exhibit various mechanisms of action, particularly in the context of cancer therapy:

- Autophagy Modulation : Compounds such as N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been shown to modulate autophagy by inhibiting the mTORC1 pathway. This disruption leads to increased autophagic flux under nutrient-deficient conditions, which is crucial for targeting cancer cells that rely on autophagy for survival in harsh tumor microenvironments .

- Antiproliferative Activity : Studies demonstrate that certain derivatives exhibit submicromolar antiproliferative activity against various cancer cell lines (e.g., MIA PaCa-2). These compounds not only reduce the viability of cancer cells but also enhance metabolic stability .

Pharmacological Activities

The biological activities of 1-benzyl-3,5-dimethyl-1H-pyrazole derivatives can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Significant cytotoxic effects on various cancer cell lines (e.g., MCF7, A549). |

| Autophagy Modulation | Inhibition of mTORC1 leading to increased autophagy under specific conditions. |

| Enzyme Interaction | Potential to interact with various enzymes and receptors influencing their activity. |

Study 1: Anticancer Effects

A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed that these compounds significantly reduced mTORC1 activity and increased basal autophagy levels in MIA PaCa-2 cells. The compounds disrupted autophagic flux during starvation/refeeding cycles, indicating their potential as novel anticancer agents .

Study 2: Structure-Activity Relationship (SAR)

Preliminary SAR studies identified key structural features that contribute to the biological activity of these pyrazole derivatives. Compounds with specific substitutions showed enhanced antiproliferative effects and metabolic stability, underscoring the importance of structural modifications in optimizing therapeutic efficacy .

Study 3: Broad Spectrum Activity

Research has demonstrated that pyrazole derivatives exhibit a wide range of pharmacological activities beyond anticancer properties. These include anti-inflammatory effects and interactions with various biological targets, suggesting their utility in treating multiple diseases .

Propriétés

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-12(13(16)17)10(2)15(14-9)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQWUFSHKRRJPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20385109 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801319 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

108444-25-3 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20385109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.